![molecular formula C16H11N5O2 B11042492 4-([1,2,4]Triazolo[4,3-c]quinazolin-5-ylamino)benzoic acid](/img/structure/B11042492.png)

4-([1,2,4]Triazolo[4,3-c]quinazolin-5-ylamino)benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

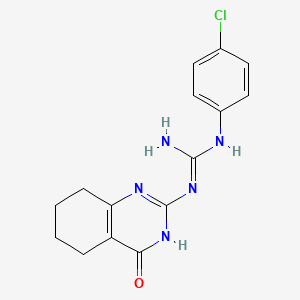

4-([1,2,4]Triazolo[4,3-c]quinazolin-5-ylamino)benzoic acid is a compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities, including anticancer, antibacterial, and antifungal properties . The unique structure of this compound allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and drug design .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-([1,2,4]Triazolo[4,3-c]quinazolin-5-ylamino)benzoic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobenzoic acid with hydrazine derivatives to form the triazole ring, followed by further cyclization to form the quinazoline structure . The reaction conditions often involve the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as acetic acid or sulfuric acid .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .

Analyse Chemischer Reaktionen

Arten von Reaktionen: 4-([1,2,4]Triazolo[4,3-c]quinazolin-5-ylamino)benzoesäure durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Reaktion kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid durchgeführt werden.

Reduktion: Reduktionsreaktionen beinhalten oft Reagenzien wie Natriumborhydrid oder Lithiumaluminiumhydrid.

Substitution: Nucleophile Substitutionsreaktionen können mit halogenierten Derivaten und Nucleophilen wie Aminen oder Thiolen durchgeführt werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Kaliumpermanganat in saurem Medium.

Reduktion: Natriumborhydrid in Methanol.

Substitution: Halogenierte Derivate in Gegenwart einer Base wie Natriumhydroxid.

Hauptprodukte, die gebildet werden:

Oxidation: Bildung von Chinazolin-N-Oxiden.

Reduktion: Bildung von reduzierten Triazolochinazolinderivaten.

Substitution: Bildung von substituierten Triazolochinazolinderivaten.

Wissenschaftliche Forschungsanwendungen

4-([1,2,4]Triazolo[4,3-c]quinazolin-5-ylamino)benzoesäure hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.

Biologie: Wird auf seine Interaktionen mit DNA und Proteinen untersucht, insbesondere als DNA-Interkalator.

5. Wirkmechanismus

Der Wirkmechanismus von 4-([1,2,4]Triazolo[4,3-c]quinazolin-5-ylamino)benzoesäure beinhaltet seine Interaktion mit DNA und Proteinen. Es wirkt als DNA-Interkalator, der sich zwischen DNA-Basenpaaren einlagert und die DNA-Struktur stört . Dies führt zur Hemmung der Topoisomerase II, wodurch die DNA-Replikation verhindert und letztendlich Apoptose in Krebszellen induziert wird . Die Verbindung beeinflusst auch verschiedene Signalwege, einschließlich des BAX/Bcl-2-Signalwegs, der an der Regulation der Apoptose beteiligt ist .

Ähnliche Verbindungen:

- [1,2,4]Triazolo[3,4-a]phthalazin-6(5H)-on-Derivate

- [1,2,4]Triazolo[1,5-c]chinazolin-Derivate

Vergleich: 4-([1,2,4]Triazolo[4,3-c]quinazolin-5-ylamino)benzoesäure ist aufgrund ihrer spezifischen Struktur einzigartig, die eine hohe Bindungsaffinität zu DNA und eine selektive Hemmung der Topoisomerase II ermöglicht . Im Vergleich zu [1,2,4]Triazolo[3,4-a]phthalazin-6(5H)-on-Derivaten hat es eine höhere DNA-Bindungsaffinität, aber eine geringere Aktivität gegen Topoisomerase II . Die [1,2,4]Triazolo[1,5-c]chinazolin-Derivate hingegen haben eine vergleichbare zytotoxische Aktivität gezeigt, unterscheiden sich jedoch in ihren spezifischen molekularen Zielmolekülen und Signalwegen .

Wirkmechanismus

The mechanism of action of 4-([1,2,4]Triazolo[4,3-c]quinazolin-5-ylamino)benzoic acid involves its interaction with DNA and proteins. It acts as a DNA intercalator, inserting itself between DNA base pairs and disrupting the DNA structure . This leads to the inhibition of topoisomerase II, preventing DNA replication and ultimately inducing apoptosis in cancer cells . The compound also affects various signaling pathways, including the BAX/Bcl-2 pathway, which is involved in the regulation of apoptosis .

Vergleich Mit ähnlichen Verbindungen

- [1,2,4]Triazolo[3,4-a]phthalazin-6(5H)-one derivatives

- [1,2,4]Triazolo[1,5-c]quinazoline derivatives

Comparison: 4-([1,2,4]Triazolo[4,3-c]quinazolin-5-ylamino)benzoic acid is unique due to its specific structure, which allows for high binding affinity to DNA and selective inhibition of topoisomerase II . Compared to [1,2,4]Triazolo[3,4-a]phthalazin-6(5H)-one derivatives, it has a higher DNA binding affinity but lower activity against topoisomerase II . The [1,2,4]Triazolo[1,5-c]quinazoline derivatives, on the other hand, have shown comparable cytotoxic activity but differ in their specific molecular targets and pathways .

Eigenschaften

Molekularformel |

C16H11N5O2 |

|---|---|

Molekulargewicht |

305.29 g/mol |

IUPAC-Name |

4-([1,2,4]triazolo[4,3-c]quinazolin-5-ylamino)benzoic acid |

InChI |

InChI=1S/C16H11N5O2/c22-15(23)10-5-7-11(8-6-10)18-16-19-13-4-2-1-3-12(13)14-20-17-9-21(14)16/h1-9H,(H,18,19)(H,22,23) |

InChI-Schlüssel |

NOPGVZJHDCNLNL-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C2C(=C1)C3=NN=CN3C(=N2)NC4=CC=C(C=C4)C(=O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4E)-2-(1,3-benzothiazol-2-yl)-4-{1-[(2-phenoxyphenyl)amino]ethylidene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11042416.png)

![6-(1-methyl-1H-pyrazol-4-yl)-3-[3-(trifluoromethoxy)benzyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11042418.png)

![6-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-3-(4-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11042439.png)

![4-Chloro-6,7-dimethyl-2H-pyrrolo[3,4-c]pyridine-1,3-diimine](/img/structure/B11042442.png)

![1-[4-(2-Pyrimidinyl)piperazino]-2-butyn-1-one](/img/structure/B11042450.png)

![N-{[(4-Fluorophenyl)carbamoyl]methyl}-N-methylprop-2-enamide](/img/structure/B11042461.png)

![1-(1,3-dimethyl-2-oxo-5-phenyl-2,3-dihydro-1H-imidazol-4-yl)-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11042469.png)

![8-(3,4-dimethoxyphenyl)-3-(4-methylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11042481.png)

![N-(2,4-dimethylphenyl)-2-{2-[(3-methylbutyl)sulfanyl]-4,7-dioxo-1,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl}acetamide](/img/structure/B11042489.png)

![3-(4-chloro-2-fluorophenyl)-6-(5-methyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11042503.png)

![5-[(2-Chlorobenzyl)sulfanyl]-2-methyl[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B11042508.png)